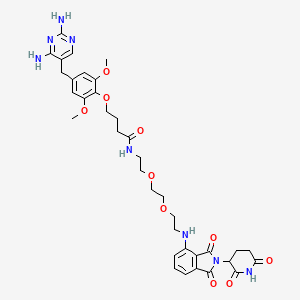
PROTAC eDHFR Degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC eDHFR Degrader-1 is a potent degrader targeting eDHFR-YFP and various proteins of interest, such as YFP and Luciferase . This compound is part of the PROTAC (Proteolysis-Targeting Chimera) family, which is designed to induce the degradation of specific proteins within cells. PROTACs have emerged as a powerful tool in chemical biology and drug discovery due to their ability to selectively degrade target proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC eDHFR Degrader-1 involves the conjugation of a ligand that binds to the target protein (eDHFR) with a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for eDHFR is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: A linker molecule is attached to the eDHFR ligand through a coupling reaction.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately.
Conjugation: The eDHFR ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the product.
Análisis De Reacciones Químicas
Types of Reactions
PROTAC eDHFR Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
PROTAC eDHFR Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Utilized in the study of protein function and regulation within cells.
Medicine: Investigated for its potential therapeutic applications in targeting disease-causing proteins.
Industry: Employed in drug discovery and development processes to identify and validate new drug targets .
Mecanismo De Acción
PROTAC eDHFR Degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein (eDHFR). This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can be recycled to degrade multiple copies of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
PROTAC α-synuclein degrader 3: Targets α-synuclein for degradation, used in Parkinson’s disease research.
PROTAC MEK1 Degrader-1: Targets MEK1 for degradation, used in cancer research.
PROTAC TTK degrader-1: Targets threonine tyrosine kinase for degradation, used in cancer research.
Uniqueness
PROTAC eDHFR Degrader-1 is unique due to its specific targeting of eDHFR-YFP and its ability to degrade various proteins of interest, such as YFP and Luciferase. This specificity and versatility make it a valuable tool in both basic research and drug discovery .
Propiedades
Fórmula molecular |
C36H44N8O10 |
|---|---|
Peso molecular |
748.8 g/mol |
Nombre IUPAC |
4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C36H44N8O10/c1-50-26-18-21(17-22-20-41-36(38)43-32(22)37)19-27(51-2)31(26)54-12-4-7-28(45)40-11-14-53-16-15-52-13-10-39-24-6-3-5-23-30(24)35(49)44(34(23)48)25-8-9-29(46)42-33(25)47/h3,5-6,18-20,25,39H,4,7-17H2,1-2H3,(H,40,45)(H,42,46,47)(H4,37,38,41,43) |
Clave InChI |
PJVJIKUHLULMOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCCC(=O)NCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
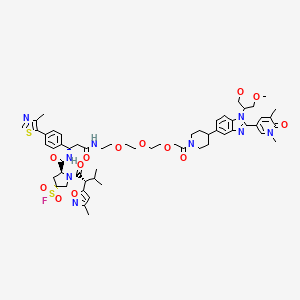
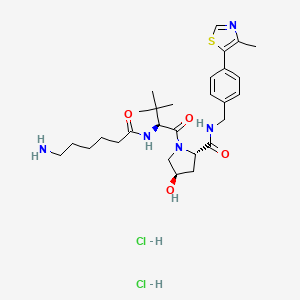

![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
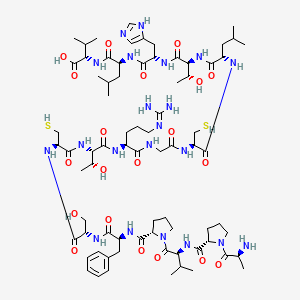
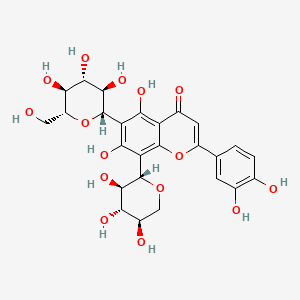
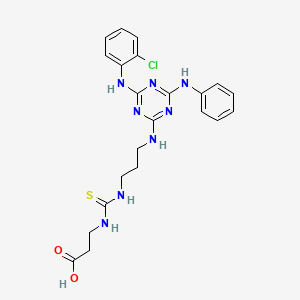
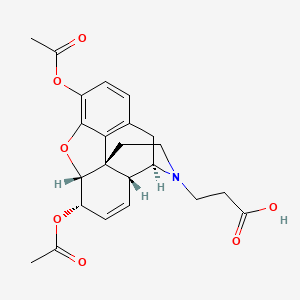
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
